1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
CAS No.: 37148-49-5
VCID: VC0195743
Molecular Formula: C12H17Cl3N2O
Molecular Weight: 311.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride is a chemical compound also known as Keto Clenbuterol or Clenbuterol EP Impurity B HCl . It is the hydrochloride salt form of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone . The molecular formula for the hydrochloride form is C12H17Cl3N2O, with a molecular weight of 311.63518 g/mol . The parent compound, without the hydrochloride, has the molecular formula C12H16Cl2N2O and a molecular weight of 275.17 g/mol . This compound is related to clenbuterol, a medication known for its use as a bronchodilator and, controversially, as a performance-enhancing drug . 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride is listed as an impurity of clenbuterol in the European Pharmacopoeia (EP), indicating its relevance in pharmaceutical quality control and analysis . Synonyms for this chemical include a variety of names that reflect its structure and its role as an impurity standard . In terms of research, detail-oriented research assistants play a crucial role in studies involving compounds like 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride . They are involved in data collection and analysis, ensuring compliance with ethical standards, and contributing to publications . A strong research assistant resume should highlight skills in data interpretation and knowledge of research methodologies . |
---|---|
CAS No. | 37148-49-5 |
Product Name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride |
Molecular Formula | C12H17Cl3N2O |
Molecular Weight | 311.6 g/mol |
IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride |
Standard InChI | InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H |
Standard InChIKey | VCMBTLCRANMPCO-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl |
Canonical SMILES | CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl |
Appearance | Solid |
Purity | > 95% |
Synonyms | 1-(4-amino-3,5-dichloro-phenyl)-2-(tert-butylamino)ethanone hydrochloride |
PubChem Compound | 3015898 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume